1-Amino-2-cyclohexylpropan-2-ol;hydrochloride
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Overview
Description
1-Amino-2-cyclohexylpropan-2-ol;hydrochloride is a chemical compound with the molecular formula C9H20ClNO and a molecular weight of 193.7 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Amino-2-cyclohexylpropan-2-ol;hydrochloride typically involves the formation of halohydrin intermediates, which undergo oxidation and nucleophilic substitution . Industrial production methods often utilize these synthetic routes under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
1-Amino-2-cyclohexylpropan-2-ol;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Amino-2-cyclohexylpropan-2-ol;hydrochloride is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biochemical pathways and as a tool for investigating cellular processes.
Medicine: It is used in the development of pharmaceuticals and as a potential therapeutic agent.
Mechanism of Action
The mechanism of action of 1-Amino-2-cyclohexylpropan-2-ol;hydrochloride involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to receptors or enzymes, thereby modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
1-Amino-2-cyclohexylpropan-2-ol;hydrochloride can be compared with other similar compounds, such as:
1-Amino-2-cyclohexylpropan-2-ol: This compound lacks the hydrochloride group and has different solubility and reactivity properties.
2-Amino-1-cyclohexylpropan-1-ol: This compound has a different arrangement of the amino and hydroxyl groups, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and makes it suitable for various applications.
Biological Activity
1-Amino-2-cyclohexylpropan-2-ol hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structure, which incorporates both amino and alcohol functional groups. This article explores its biological activity, synthesis, and potential applications, supported by data tables and relevant research findings.
The molecular formula of 1-amino-2-cyclohexylpropan-2-ol hydrochloride is C9H19ClN2O, indicating the presence of a cyclohexyl group, an amino group, and a hydroxyl group. These features contribute to its solubility in water and biological systems, enhancing its utility in various applications.
1-Amino-2-cyclohexylpropan-2-ol hydrochloride exerts its biological effects primarily through interactions with specific receptors or enzymes. The dual functional groups allow it to modulate various biological pathways, making it a versatile compound in pharmacological research.
Neuroprotective Potential
Research indicates that this compound may exhibit neuroprotective properties. It has been shown to influence neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases. For example, studies have suggested its role in protecting neuronal cells from oxidative stress and apoptosis.
Antimicrobial Properties
Preliminary studies have also highlighted the antimicrobial activity of 1-amino-2-cyclohexylpropan-2-ol hydrochloride. It has demonstrated effectiveness against several bacterial strains, indicating its potential as an antimicrobial agent.
Table 1: Summary of Biological Activities
Case Study: Neuroprotective Effects
In a controlled study examining the neuroprotective effects of 1-amino-2-cyclohexylpropan-2-ol hydrochloride, researchers observed that the compound significantly reduced cell death in neuronal cultures exposed to oxidative stress. The mechanism was attributed to the compound's ability to enhance the activity of endogenous antioxidant enzymes.
Case Study: Antimicrobial Efficacy
Another study investigated the antimicrobial properties of this compound against various pathogens. Results indicated that it exhibited significant inhibitory effects on both Staphylococcus aureus and Escherichia coli, suggesting its potential application as a therapeutic agent in treating infections.
Synthesis and Applications
The synthesis of 1-amino-2-cyclohexylpropan-2-ol hydrochloride typically involves straightforward chemical reactions that yield high purity. The compound's unique structure makes it suitable for further modifications to enhance its biological activity or tailor it for specific therapeutic applications.
Properties
IUPAC Name |
1-amino-2-cyclohexylpropan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO.ClH/c1-9(11,7-10)8-5-3-2-4-6-8;/h8,11H,2-7,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBGYGBGCZMFQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C1CCCCC1)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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